N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Beschreibung
This compound is a benzenesulfonamide derivative featuring a pyridazine-pyridine hybrid scaffold and a trifluoromethyl (-CF₃) substituent. The structure combines a sulfonamide moiety (critical for hydrogen bonding and target interaction) with a pyridazine ring linked to a pyridin-4-ylamino group, likely enhancing π-π stacking and solubility. The trifluoromethyl group at the para position of the benzene ring contributes to electron-withdrawing effects, improving metabolic stability and membrane permeability .
Eigenschaften
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHJIWEABDNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as NSC 745834, is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a trifluoromethyl moiety, and a pyridazine-pyridine structure. Its molecular formula is CHFNOS, with a molecular weight of approximately 428.5 g/mol. The intricate arrangement of these functional groups contributes to its reactivity and biological interactions.
The exact mechanisms of action for N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide are still under investigation, but preliminary studies suggest several potential pathways:
- Inhibition of Phosphodiesterase 4 (PDE4) : The compound has demonstrated significant activity as a PDE4 inhibitor. PDE4 is crucial in hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways. Inhibition of PDE4 can lead to increased cAMP levels, which may have therapeutic implications for inflammatory diseases and asthma.
- Kinase Inhibition : Similar compounds have shown activity against various kinases involved in cancer progression. While specific kinase targets for this compound are yet to be fully elucidated, its structural similarities to known kinase inhibitors suggest potential interactions with receptor tyrosine kinases or serine/threonine kinases .
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds, including those similar to N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide, exhibit moderate to good antimicrobial activity. This suggests that the compound could be explored further for its potential as an antimicrobial agent .
Anti-inflammatory Effects
In preclinical models, compounds with similar structures have shown anti-inflammatory effects through inhibition of specific pathways involved in inflammation. This activity is likely mediated by the modulation of cAMP levels due to PDE4 inhibition.
Case Studies and Experimental Data
A summary of relevant studies exploring the biological activity of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is presented below:
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
- Target Compound : Likely optimized for kinase or enzyme inhibition due to pyridazine-pyridine dual aromaticity. The -CF₃ group balances lipophilicity and solubility.
- ’s ethylsulfonyl group may suit sulfotransferase inhibition.
- Gaps: Limited data on the target compound’s biological activity; further studies on SAR (structure-activity relationships) and in vitro assays are needed.
References: Synthesis of trimethylpyridine-sulfonamide derivatives. Chromenone-pyrazolopyrimidine sulfonamide with dual fluorine atoms. Trifluoromethoxy vs. trifluoromethyl substitution trends. Ethylsulfonyl-pyridazine sulfonamide with fluorine and methyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
